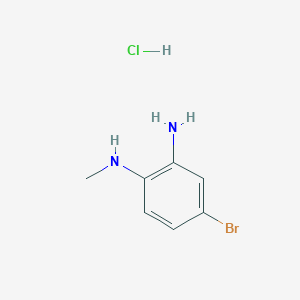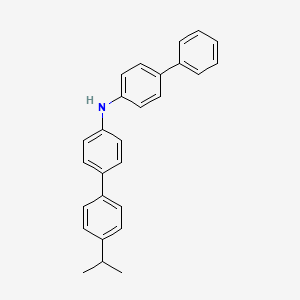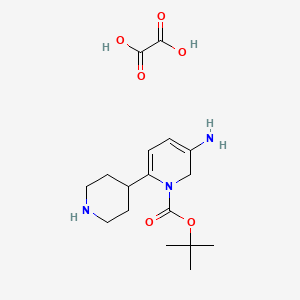![molecular formula C7H9N5 B12274270 6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B12274270.png)
6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an aminomethyl group at the 6-position and an amine group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine typically involves the formation of the pyrazolopyridine core followed by functionalization at the desired positions. One common method involves the cyclization of a hydrazine derivative with a pyridine aldehyde under acidic conditions. The resulting pyrazolopyridine intermediate can then be further functionalized to introduce the aminomethyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the pyrazolopyridine core, followed by selective functionalization steps to introduce the aminomethyl and amine groups. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amine or aminomethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
- 3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium
Uniqueness
6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminomethyl and amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9N5 |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
6-(aminomethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C7H9N5/c8-2-4-1-5-6(10-3-4)7(9)12-11-5/h1,3H,2,8H2,(H3,9,11,12) |
Clave InChI |
LHCKWFCVRVSGAA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NN=C2N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274197.png)

![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole](/img/structure/B12274202.png)


![2-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B12274226.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12274228.png)
![3-Iodo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole](/img/structure/B12274238.png)


![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12274262.png)
![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12274277.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B12274280.png)
